4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and dimethyl group, a nitrofuran moiety, and a benzohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could introduce various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in biological systems. The pyrazole ring and benzohydrazide linkage may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZONITRILE: Lacks the nitrofuran and benzohydrazide moieties.
4-BROMO-1H-PYRAZOLE: A simpler structure with only the pyrazole ring and bromo group.
N’~1~-(3-(5-NITRO-2-FURYL)-2-PROPENOYL)BENZOHYDRAZIDE: Contains the nitrofuran and benzohydrazide moieties but lacks the pyrazole ring
Uniqueness
The uniqueness of 4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-3-(5-NITRO-2-FURYL)-2-PROPENOYL]BENZOHYDRAZIDE lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the pyrazole ring, nitrofuran moiety, and benzohydrazide linkage in a single molecule makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H18BrN5O5 |
---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N'-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C20H18BrN5O5/c1-12-19(21)13(2)25(24-12)11-14-3-5-15(6-4-14)20(28)23-22-17(27)9-7-16-8-10-18(31-16)26(29)30/h3-10H,11H2,1-2H3,(H,22,27)(H,23,28)/b9-7+ |
InChI Key |
DUAVRFKGNOQGKT-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-])C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.